molecular formula C14H13F2N3O2 B11766449 Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate

Cat. No.: B11766449
M. Wt: 293.27 g/mol
InChI Key: XZALEBBEJBRERO-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is a complex organic compound with the molecular formula C14H13F2N3O2 and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of amino groups, fluorine atoms, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium dithionite.

    Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: Formation of the benzoate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is unique due to its combination of amino groups, fluorine atoms, and benzoate ester, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

Molecular Formula

C14H13F2N3O2

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 4,5-diamino-3-fluoro-2-(2-fluoroanilino)benzoate

InChI

InChI=1S/C14H13F2N3O2/c1-21-14(20)7-6-9(17)12(18)11(16)13(7)19-10-5-3-2-4-8(10)15/h2-6,19H,17-18H2,1H3

InChI Key

XZALEBBEJBRERO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)N

Origin of Product

United States

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